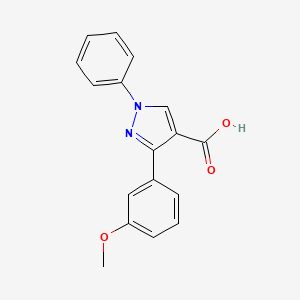

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystal structure of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has not been explicitly reported in the literature. However, analogous pyrazole-carboxylic acid derivatives exhibit similar structural motifs. For example, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in monoclinic space groups (e.g., P2₁/c ) with dihedral angles between the pyrazole ring and substituents typically ranging from 4° to 70° . Key geometric features include:

The carboxylic acid group participates in intermolecular hydrogen bonding, forming centrosymmetric dimers in related structures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR :

- Aromatic protons : Peaks at δ 7.0–8.5 ppm (multiplet patterns due to ortho/para substitution).

- Methoxy group : Singlet at δ 3.8–3.9 ppm (OCH₃).

- Carboxylic acid proton : Broad peak at δ 10–12 ppm (exchangeable -OH).

¹³C NMR :

- Carboxylic acid carbonyl : δ 165–175 ppm .

- Aromatic carbons : δ 110–130 ppm .

- Methoxy carbon : δ 55–60 ppm .

Infrared (IR) Vibrational Mode Assignments

Key IR peaks include:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2500–3300 | O–H (carboxylic acid, broad) | |

| 1700–1750 | C=O (carboxylic acid) | |

| 1250–1300 | C–O (methoxy) | |

| 1450–1600 | C=C (aromatic) |

The strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid functional group.

Mass Spectrometric Fragmentation Patterns

HRMS (ESI+) :

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies using B3LYP/6-311++G(d,p) predict:

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)16-15(17(20)21)11-19(18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUFBFUQOJLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-ketoester. For instance, the reaction of phenylhydrazine with 3-methoxyacetophenone can yield the desired pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, studies have shown that compounds structurally related to 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can inhibit the growth of various cancer cell lines. For example, the compound's derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), demonstrating IC50 values ranging from 1.9 to 7.52 µg/mL in certain derivatives .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential therapeutic applications for treating inflammatory diseases and conditions .

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe in research settings. It can be utilized to study the mechanisms of action of various biological pathways, particularly those related to oxidative stress and cellular signaling .

Case Study: Synthesis and Testing of Derivatives

A series of derivatives based on the pyrazole structure were synthesized and evaluated for their biological activities. The synthesis involved various methods including cyclization reactions and functional group modifications to enhance potency against specific targets such as cancer cells or inflammatory mediators .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Structure | Target Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Derivative A | HCT-116 | 2.5 | Anticancer |

| Derivative B | MCF-7 | 5.0 | Anticancer |

| Derivative C | RAW 264.7 | 10.0 | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. The compound may also interact with other proteins and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

- Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in its chlorine-substituted analog (CAS 372107-14-7). Positional isomerism significantly affects electronic properties; the methoxy group is electron-donating, while chlorine is electron-withdrawing .

- Lipophilicity : The 4-chloro analog exhibits higher molecular weight (298.73 vs. ~294.3) and likely greater lipophilicity (ClogP ~3.5) compared to the methoxy derivative (ClogP ~2.8), impacting membrane permeability .

- Steric Effects : The 3,4-dimethylphenyl analog (CAS sc-344369) introduces steric hindrance, which may reduce binding efficiency in enzyme targets compared to the less bulky methoxy variant .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2.5–3.5) is common across analogs. Electron-withdrawing groups (e.g., Cl, CF₂H) lower the pKa, increasing acidity, while electron-donating groups (e.g., OCH₃) may slightly raise it .

- Solubility : Methoxy-substituted derivatives generally exhibit moderate aqueous solubility due to the polar OCH₃ group, whereas chloro- and methyl-substituted analogs are more lipophilic .

Biological Activity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with CAS number 381214-37-5, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.31 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole moiety have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Notably, compounds similar to this compound exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-(3-Methoxyphenyl)-1-phenyl... | MDA-MB-231 | 10.5 |

| 3-(3-Methoxyphenyl)-1-phenyl... | HepG2 | 15.2 |

| Pyrazole derivative X | A549 (Lung) | 12.0 |

| Pyrazole derivative Y | HCT116 (Colorectal) | 9.8 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. For instance, compounds similar to our target compound have been tested for their ability to reduce inflammation in models such as carrageenan-induced edema in mice. These compounds demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Effects of Pyrazole Compounds

| Compound | Model | Inhibition (%) |

|---|---|---|

| 3-(3-Methoxyphenyl)-1-phenyl... | Carrageenan-induced | 70% |

| Pyrazole derivative A | Acetic acid-induced | 65% |

| Pyrazole derivative B | LPS-induced | 80% |

3. Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. Compounds similar to this compound showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness was assessed through minimum inhibitory concentration (MIC) tests .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(3-Methoxyphenyl)-1-phenyl... | E. coli | 32 |

| Pyrazole derivative C | S. aureus | 16 |

| Pyrazole derivative D | Bacillus subtilis | 64 |

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific enzymes or pathways:

- Anticancer : Many pyrazoles act as tubulin polymerization inhibitors, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest in cancer cells .

- Anti-inflammatory : These compounds may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play crucial roles in inflammatory responses .

- Antimicrobial : The disruption of bacterial cell wall synthesis or interference with DNA replication processes are common mechanisms attributed to antimicrobial activity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

- A study reported that a series of pyrazoles showed potent activity against drug-resistant strains of bacteria, indicating their potential as novel antimicrobial agents.

- In vivo studies demonstrated that pyrazole compounds significantly reduced tumor growth in xenograft models, supporting their development as anticancer therapeutics.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Mechanistic Notes :

-

Esterification proceeds via acid-catalyzed nucleophilic attack by methanol.

-

Amidation employs coupling agents like DCC to activate the carboxylic acid for amine attack .

Substitution Reactions

The methoxy group and pyrazole ring participate in electrophilic and nucleophilic substitutions.

Key Observations :

-

Demethylation with BBr₃ selectively removes the methyl group from the methoxyphenyl ring .

-

Nitration occurs preferentially at the para position of the methoxyphenyl group due to electron-donating effects .

Coordination and Complexation

The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal coordination.

Applications :

Decarboxylation and Pyrazole Ring Modifications

Thermal or oxidative decarboxylation alters the core structure.

Mechanism :

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and hydrophobic effects.

Stability and Degradation

| Condition | Observation | Degradation Product | Source |

|---|---|---|---|

| Aqueous Acid (pH 2) | Stable for 24 hours at 25°C | No degradation | |

| UV Light | Photooxidation of methoxy group | 3-(3-Hydroxyphenyl)-derivative |

Q & A

Q. What are the established synthetic routes for 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted precursors. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) to form an intermediate ester, followed by basic hydrolysis to yield the carboxylic acid derivative . Optimization of stoichiometry and reaction time is critical to minimize by-products.

Q. Which spectroscopic methods are essential for structural characterization?

Key techniques include:

- ¹H-NMR : To confirm substituent positions and aromatic proton environments.

- IR spectroscopy : To identify carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) .

- Mass spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- Elemental analysis : To validate purity and stoichiometry .

Q. How can researchers assess the purity of synthesized batches?

Standard methods include:

- High-performance liquid chromatography (HPLC) : To quantify impurities using reverse-phase columns and UV detection.

- Melting point determination : Sharp melting ranges (e.g., 113–115°C) indicate high crystallinity .

- Thin-layer chromatography (TLC) : For rapid qualitative purity checks .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational and experimental spectral data?

- Density Functional Theory (DFT) calculations : Compare predicted NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to validate molecular geometry .

- X-ray crystallography : Resolve ambiguities in substituent orientation by solving the crystal structure (e.g., using SHELX for refinement) .

- Multivariate analysis : Apply statistical tools to correlate batch-specific variations in spectral data .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Test bases like K₂CO₃ or Cs₂CO₃ to enhance cyclocondensation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature control : Gradual heating (70–80°C) minimizes side reactions during hydrolysis .

Q. What advanced techniques quantify trace impurities in pyrazole derivatives?

- LC-MS/MS : Detects sub-ppm impurities using targeted ion transitions.

- 2D-NMR (e.g., COSY, HSQC) : Identifies minor stereoisomers or regioisomers .

- Thermogravimetric analysis (TGA) : Monitors thermal degradation products .

Q. How do structural modifications influence pharmacological activity?

- Structure-activity relationship (SAR) studies : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance anti-inflammatory activity .

- Autophagy induction assays : Evaluate analogs for mTOR/p70S6K inhibition using prostate cancer cell lines (e.g., PC-3) .

- Docking simulations : Predict binding affinity to cyclooxygenase (COX-2) using AutoDock Vina .

Q. What challenges arise in crystallographic studies of pyrazole derivatives?

- Twinned crystals : Use SHELXL's TWIN command to refine overlapping lattices .

- Disorder modeling : Apply PART instructions to resolve substituent positional disorder .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Methodological Guidelines

- For pharmacological testing : Use carrageenan-induced rat paw edema models to evaluate anti-inflammatory activity, with indomethacin as a positive control .

- For computational modeling : Optimize geometries at the B3LYP/6-31G(d,p) level and calculate electrostatic potential maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.